2-bromo-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
2-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O4S/c1-20-11-15-10(16-12(17-11)21-2)7-14-22(18,19)9-6-4-3-5-8(9)13/h3-6,14H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYDKZMWWJKLJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (dmtmm), are known to activate carboxylic acids, particularly for amide synthesis.
Mode of Action
The mode of action of this compound is likely to involve the activation of carboxylic acids, similar to DMTMM. The carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile.
Biological Activity
The compound 2-bromo-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with benzenesulfonamide derivatives under controlled conditions. The general synthetic route includes:
- Reagents : 4,6-dimethoxy-1,3,5-triazine and benzenesulfonyl chloride.
- Conditions : Conducted in an organic solvent like dichloromethane or acetonitrile with a base such as triethylamine.
- Mechanism : The reaction proceeds through nucleophilic substitution where the sulfonamide group is introduced to the triazine moiety.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related sulfonamides have been reported as low as 6.72 mg/mL against Escherichia coli and 6.63 mg/mL against Staphylococcus aureus .
Anti-inflammatory Activity
Sulfonamides are known for their anti-inflammatory effects. In studies involving similar compounds:
- Compounds demonstrated up to 94.69% inhibition of carrageenan-induced rat paw edema at varying concentrations . This suggests potential applications in treating inflammatory conditions.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives including those with triazine moieties. The results indicated that:
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 6.72 |
| Compound B | S. aureus | 6.63 |
| Compound C | Pseudomonas aeruginosa | 7.00 |
These findings highlight the potential of triazine-based sulfonamides in developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of a related compound:
| Time (h) | Inhibition (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
This data supports the hypothesis that modifications in the sulfonamide structure can enhance anti-inflammatory activity .
The biological activity of this compound may be attributed to its ability to inhibit bacterial folate synthesis enzymes such as dihydropteroate synthase and dihydrofolate reductase, which are crucial for bacterial growth and replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
